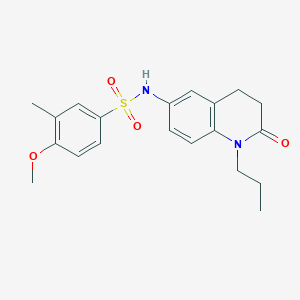

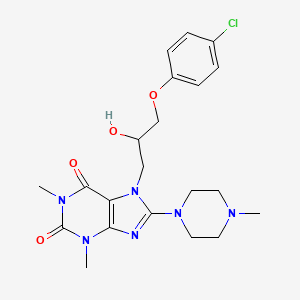

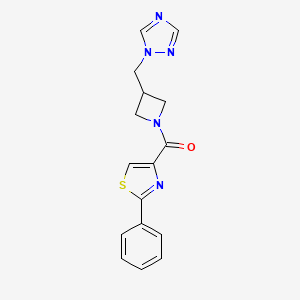

4-methoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Anticancer Activity

Indole derivatives, including the compound , have been investigated for their potential in cancer therapy. The presence of the indole moiety often correlates with cytotoxic effects against cancer cells. Researchers have explored the compound’s ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways . Further studies are needed to elucidate its specific mechanisms and optimize its efficacy.

Anti-inflammatory Properties

Indole-based compounds frequently exhibit anti-inflammatory activity. By modulating inflammatory pathways, they can mitigate tissue damage and reduce inflammation. The sulfonamide group in this compound may contribute to its anti-inflammatory effects. Researchers have explored its potential in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

COX-2 Inhibition

The compound’s structure suggests that it could act as a COX-2 inhibitor. COX-2 (cyclooxygenase-2) plays a role in inflammation and pain. Inhibition of COX-2 is a strategy used in pain management and anti-inflammatory drugs. Molecular docking studies have predicted its potent COX-2 inhibitory activity .

Antimicrobial Activity

Indole derivatives often exhibit antimicrobial properties. Researchers have evaluated their effectiveness against bacteria, fungi, and other pathogens. While specific data on this compound’s antimicrobial activity are limited, it’s an area worth exploring. Preliminary studies have shown promising results .

Neuroprotective Potential

Indole compounds have been investigated for their neuroprotective effects. They may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. Given the compound’s unique structure, it could be relevant in neurodegenerative disease research .

Heterocyclic Synthesis

The investigation of novel synthetic methods for indole derivatives remains an active area of research. The construction of indoles as a moiety in selected alkaloids has attracted attention. Researchers explore diverse synthetic routes to access these valuable heterocyclic systems .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methoxy-3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-4-11-22-18-8-6-16(13-15(18)5-10-20(22)23)21-27(24,25)17-7-9-19(26-3)14(2)12-17/h6-9,12-13,21H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJALMUZCAANGAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2662905.png)

![Ethyl 2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B2662908.png)

![6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2662915.png)

![5-Benzyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2662917.png)

![5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one](/img/structure/B2662920.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2662927.png)